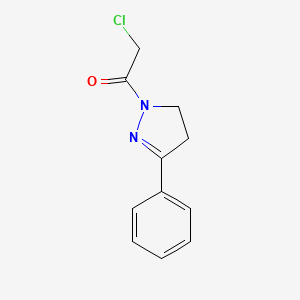

1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Beschreibung

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with a phenyl group at position 3 and a chloroacetyl moiety at position 1. Its molecular formula is C₁₈H₁₇ClN₂O₂, with an average molecular mass of 328.796 g/mol and a monoisotopic mass of 328.097855 g/mol . The compound is synthesized via acylation of 3-phenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base . Pyrazoline derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and luminescent properties .

Eigenschaften

IUPAC Name |

2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCJUMGCXOOIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved safety due to the handling of reactive intermediates in a controlled environment. The use of automated systems ensures consistent product quality and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction of the chloroacetyl group can yield the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products:

Nucleophilic Substitution: Amides, esters, and thioesters.

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Wissenschaftliche Forschungsanwendungen

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is an organic compound with a pyrazole ring structure that includes a chloroacetyl group and a phenyl substituent. It has a molecular formula of and a molecular weight of approximately 222.67 g/mol. The compound appears as a crystalline solid with a density around 1.3 g/cm³ and a boiling point of approximately 335.1 °C at standard atmospheric pressure.

Applications

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a versatile intermediate in organic synthesis and has several applications in pharmaceutical research due to its biological activities. Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities .

Pharmaceutical Research

Due to its biological properties, 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole has applications in pharmaceutical research. Pyrazoles have demonstrated a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

- Binding affinity and efficacy Interaction studies involving 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques to understand its mechanism of action and optimize its pharmacological profile.

Synthesis

The synthesis of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves several key steps that allow for the targeted synthesis of this compound while facilitating modifications for enhanced biological activity. These methods allow for the targeted synthesis of this compound while facilitating modifications for enhanced biological activity.

Wirkmechanismus

The mechanism of action of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target protein, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chloroacetyl group enhances electrophilicity, making the compound a versatile intermediate for further functionalization (e.g., coupling with thiazole or triazine moieties) .

- Thiocarbamoyl-substituted analogs exhibit superior anticancer activity due to their ability to generate reactive oxygen species (ROS) and arrest cell cycle progression .

- Methoxyphenyl substituents at position 5 improve π-conjugation, enabling applications in optoelectronics .

Physicochemical Properties

Biologische Aktivität

Overview

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It features a chloroacetyl group attached to the nitrogen atom of the pyrazole ring and a phenyl group at the third position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and antimicrobial applications.

The compound undergoes various chemical reactions including:

- Nucleophilic Substitution : The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

- Oxidation : It can be oxidized to form ketones or carboxylic acids under specific conditions.

- Reduction : Reduction of the chloroacetyl group yields alcohol or amine derivatives.

The mechanism of action involves the interaction of the chloroacetyl group with nucleophilic sites on proteins or enzymes. This covalent modification can inhibit the activity of target proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has demonstrated that 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole exhibits significant antimicrobial properties. A study evaluated several synthesized derivatives for their antibacterial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that certain derivatives displayed substantial inhibition zones:

| Compound Code | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 1A | 16 | Staphylococcus aureus |

| 2A | 11 | Staphylococcus epidermidis |

| 3A | 12 | E. coli |

| All compounds | 11-13 | Pseudomonas aeruginosa |

Among these, derivatives 1A, 4A, and 5A showed strong antibacterial activity against Staphylococcus aureus, while others exhibited mild to moderate effects .

Anticancer Activity

The compound also shows potential anticancer properties. In vitro studies have indicated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative exhibited IC50 values ranging from to against human myeloid leukemia cell lines. The mechanism involved triggering apoptotic pathways characterized by morphological changes and internucleosomal DNA fragmentation .

Case Studies

Several studies highlight the biological activity of related pyrazole compounds:

- Antimicrobial Study : A series of new pyrazole derivatives were synthesized and evaluated for their antimicrobial activities against multiple bacterial strains. The study found that compounds with chloroacetyl substitutions were particularly effective against Gram-positive bacteria like Staphylococcus aureus.

- Anticancer Research : Another study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines, demonstrating significant inhibition through apoptosis induction and caspase activation .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. Some derivatives showed subnanomolar inhibition against CA isoforms IX and XII, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole, and what methodological considerations ensure high yields?

- Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A key step involves the Vilsmeier–Haack reaction for introducing the chloroacetyl group, optimized under controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) is recommended to isolate the product with >90% purity . Solvent choice (e.g., dry dichloromethane) and inert atmosphere (N₂/Ar) are critical to prevent hydrolysis of the chloroacetyl moiety .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole from structurally similar pyrazoline derivatives?

- Answer :

- ¹H NMR : The dihydro-pyrazole ring protons (H-4 and H-5) appear as distinct doublets of doublets (δ 3.2–3.8 ppm, J = 8–10 Hz) due to vicinal coupling. The chloroacetyl group’s methylene protons resonate as a singlet at δ 4.2–4.5 ppm .

- IR : A strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the chloroacetyl group .

- MS : Molecular ion peaks at m/z 248 (M⁺) and fragment ions at m/z 167 (loss of chloroacetyl) are diagnostic .

Q. What in vitro assays are suitable for preliminary screening of its biological activity (e.g., antimicrobial, anti-inflammatory)?

- Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits, with IC₅₀ values compared to ibuprofen .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloroacetyl group’s susceptibility to nucleophilic attack) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). Pyrazole ring π-π stacking with Phe-518 and H-bonding via the carbonyl group are critical for activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How can reaction optimization address low yields in large-scale synthesis?

- Answer :

- DoE (Design of Experiments) : Apply a 2³ factorial design to test variables: temperature (25°C vs. 40°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1% vs. 0.5% Pd). Response surface methodology identifies optimal conditions .

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side-product formation (e.g., diastereomers) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can conflicting data on its biological activity (e.g., variable IC₅₀ values across studies) be resolved?

- Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) and assay protocols (e.g., serum-free vs. serum-containing media) .

- Dose-Response Replication : Conduct triplicate experiments with standardized positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Confirmation : Verify compound purity via HPLC (>95%) and crystallography (CCDC deposition recommended) to rule out batch variability .

Q. What are the challenges in characterizing its polymorphic forms, and how can they be mitigated?

- Answer :

- XRPD (X-Ray Powder Diffraction) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures .

- DSC/TGA : Detect thermal events (e.g., melting points, decomposition) to distinguish between forms. For example, Form I melts at 148°C, while Form II exhibits a endotherm at 135°C .

- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

Methodological Resources

- Synthesis Optimization : CRDC subclass RDF2050112 (reaction fundamentals) .

- Data Contradiction Analysis : Contested Territories Network’s replication frameworks .

- Computational Tools : ICReDD’s reaction path search methods integrating quantum chemistry and machine learning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.